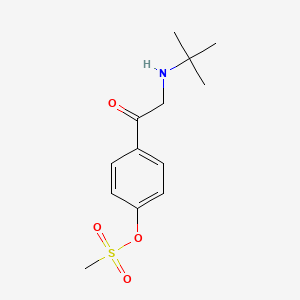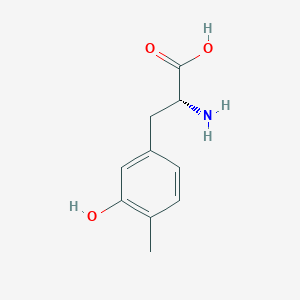
3-Hydroxy-4-methyl-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methyl-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and methyl groups on the phenyl ring distinguishes it from other phenylalanine derivatives, potentially imparting unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-D-phenylalanine can be achieved through several synthetic routes. One common method involves the hydroxylation of 4-methyl-D-phenylalanine using a suitable oxidizing agent. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pH levels, to ensure the selective hydroxylation at the desired position on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-methyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding 4-methyl-D-phenylalanine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-keto-4-methyl-D-phenylalanine, while reduction can produce 4-methyl-D-phenylalanine .
Applications De Recherche Scientifique
3-Hydroxy-4-methyl-D-phenylalanine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways involving phenylalanine derivatives.
Medicine: Research explores its potential therapeutic effects, including its role as a precursor for neurotransmitters and its impact on neurological disorders.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. This compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways related to phenylalanine metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-D-phenylalanine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxy-D-phenylalanine: Similar structure but without the methyl group, leading to variations in its interactions and applications.
D-Phenylalanine: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
3-Hydroxy-4-methyl-D-phenylalanine is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
919512-50-8 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(5-9(6)12)4-8(11)10(13)14/h2-3,5,8,12H,4,11H2,1H3,(H,13,14)/t8-/m1/s1 |
Clé InChI |
XPQWRBDSYUTCDD-MRVPVSSYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)O |
SMILES canonique |
CC1=C(C=C(C=C1)CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
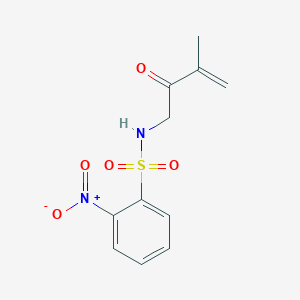
![Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate](/img/structure/B12632622.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
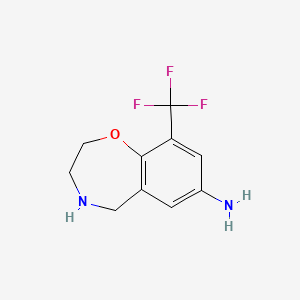
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
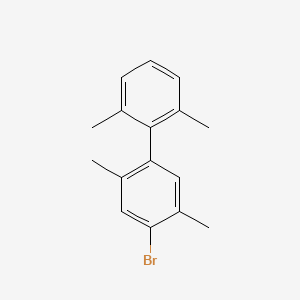
![2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid](/img/structure/B12632648.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12632650.png)
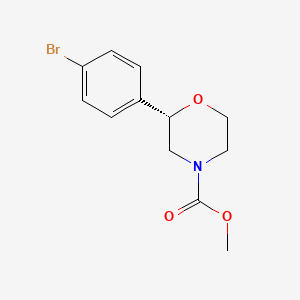
![2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one](/img/structure/B12632664.png)
![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B12632676.png)
